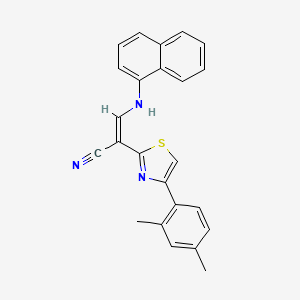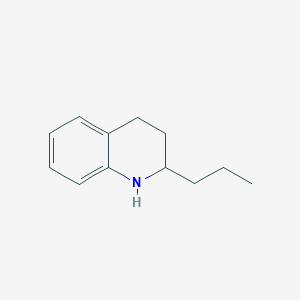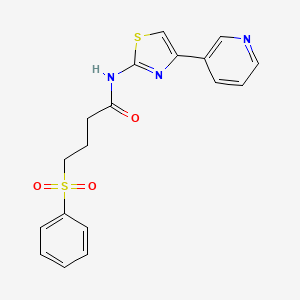
4-(phenylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(phenylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBTB and has been synthesized using different methods. In
Aplicaciones Científicas De Investigación
Optoelectronic Applications
Functionalized quinazolines and pyrimidines, which are structurally related to the specified compound, play a crucial role in optoelectronic materials. These compounds, including quinazoline or pyrimidine rings, are essential for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and nonlinear optical materials. Their incorporation into π-extended conjugated systems enhances electroluminescent properties, making them valuable for fabricating white OLEDs and red phosphorescent OLEDs. Additionally, pyrimidine derivatives are investigated for their potential as photosensitizers in dye-sensitized solar cells and thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
Pharmacological and Biological Significance
Recent studies highlight the synthesis of phenothiazines, which share functional groups with the compound , demonstrating promising biological activities. These derivatives exhibit antibacterial, anticancer, anti-inflammatory, and antiviral properties. Their mechanisms of action involve interactions with biological systems through pharmacophoric substituents, intercalation in DNA, and penetration through biological membranes, suggesting potential as new pharmacophores for drug development (Pluta et al., 2011).
Enzyme Inhibition
The study of chemical inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism, underscores the importance of selective inhibition for understanding drug-drug interactions. Compounds structurally similar to "4-(phenylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide" might serve as selective inhibitors, aiding in the phenotyping of various CYP isoforms and potentially reducing adverse drug interactions (Khojasteh et al., 2011).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(9-5-11-26(23,24)15-7-2-1-3-8-15)21-18-20-16(13-25-18)14-6-4-10-19-12-14/h1-4,6-8,10,12-13H,5,9,11H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICAQRCROMPQID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B2365448.png)
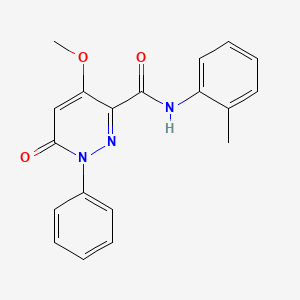
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)
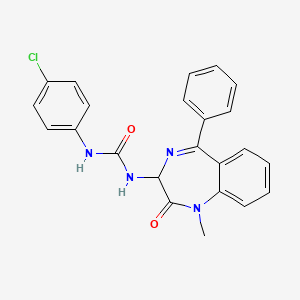
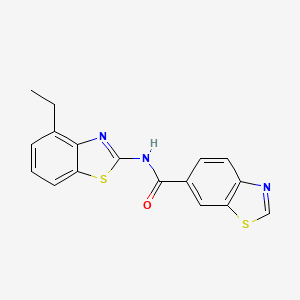
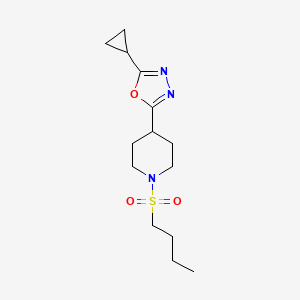
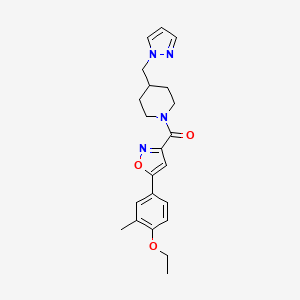

![3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2365462.png)
![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)
![5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2365464.png)
